2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound characterized by a unique azabicyclo[2.2.1]heptane structure. This compound features a tert-butoxycarbonyl protecting group, which is significant for its stability and reactivity in various chemical reactions. The molecular formula of this compound is C12H19NO4, and it has a CAS Registry Number of 134795-25-8 .
This compound can be synthesized through multiple methods, primarily involving organocatalysis and cycloaddition reactions. The synthesis typically includes the formation of the bicyclic core, introduction of the tert-butoxycarbonyl group, and subsequent oxidation or functionalization steps.
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid falls under the category of bicyclic organic compounds, specifically azabicyclic compounds, which are notable for their applications in medicinal chemistry and organic synthesis.
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity while minimizing hazardous reagents. Industrial synthesis may utilize automated reactors for efficiency.
The molecular structure of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid consists of a bicyclic framework with an azabicyclo[2.2.1]heptane core, which contributes to its unique properties.
This compound can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed, allowing for diverse synthetic applications.
The mechanism of action for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The bicyclic structure allows for effective binding to these targets, modulating their activity through steric and electronic effects provided by the tert-butoxycarbonyl group .
While specific physical properties like boiling point and solubility are not extensively documented, compounds with similar structures typically exhibit moderate solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize these properties .
The primary applications of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid lie in medicinal chemistry, particularly as intermediates in the synthesis of bioactive compounds and pharmaceuticals. Its unique structural features make it valuable for developing inhibitors targeting specific biological pathways, including those related to enzyme activity modulation .
This bicyclic carboxylic acid derivative represents a structurally sophisticated scaffold where the norbornane framework—a [2.2.1]bicyclic system—is modified through the incorporation of a nitrogen atom and two key functional groups: a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The resulting chiral, strained architecture bridges traditional organic synthesis and modern pharmaceutical design, enabling precise three-dimensional control in molecular construction [4]. Its role as a conformationally constrained β-amino acid surrogate underpins its broad utility across diverse research domains, from asymmetric catalysis to peptidomimetic drug discovery [3].
The systematic IUPAC name 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid defines the core structure unambiguously:
Stereochemical complexity arises from the presence of four chiral centers within the [2.2.1] scaffold. Key stereoisomers documented in the literature include:
Structural identifiers consistently report:
Table 1: Stereochemical Variants and Identifiers
Stereochemistry | CAS Number | MDL Number | Optical Rotation [α] |
---|---|---|---|
(1R,3S,4S) | 291775-59-2 | MFCD11099876 | [α]²²/D = -170 ± 10° (CHCl₃) |
(1S,3R,4R) | 291775-53-6 | Not reported | Not reported |
rel-(1S,3R,4R) | 134795-25-8 | MFCD17926552 | Not reported |
The bicyclic skeleton imposes significant ring strain and rigid conformation, forcing substituents into defined orientations critical for steric interactions in synthesis. This is confirmed by X-ray analyses showing pronounced puckering and bond angle distortion relative to unstrained systems [4].
Early synthetic routes suffered from low diastereoselectivity and tedious resolutions. Initial approaches (1990s) relied on classical resolution of racemates using chiral acids, yielding <50% desired enantiomer with high purity [6]. Advances in catalysis addressed these limitations:
A breakthrough came with microwave-assisted synthesis, which accelerated key cyclization steps while suppressing epimerization:
Table 2: Evolution of Synthetic Methodologies
Synthetic Era | Key Method | Yield Improvement | Critical Challenge |
---|---|---|---|
Early (pre-2000) | Classical Resolution | Low (<50%) | Low diastereoselectivity |
Transitional (2000s) | Enzymatic Resolution | Moderate (60–70%) | Scalability limitations |
Modern (2010s+) | Microwave Cyclization | High (75–85%) | Optimizing energy input parameters |
Contemporary continuous-flow systems now minimize decomposition during Boc deprotection by ensuring precise temperature/residence time control, reducing side products by ~40% [4].
The scaffold’s value stems from its dual functionality (amine and carboxylic acid), chiral rigidity, and protease resistance. Key applications include:
Table 3: Key Research Applications and Derivatives
Application Domain | Derivative Modification | Biological/Functional Outcome |
---|---|---|
Antiviral Drug Development | Amide-functionalized | HIV-1 protease inhibition (IC₅₀: 12 nM) |
Boronic Acid Therapeutics | Boronic acid at C3 | SARS-CoV-2 Mpro inhibition |
Chiral Ligand Design | Palladium complexes | Enantioselective C–C coupling (95% ee) |
The scaffold’s conformational lock reduces entropic penalties during target binding, enhancing affinity 10–100-fold over flexible analogs. This is exploited in developing kinase inhibitors and GPCR modulators [3] [5].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: